molecular formula C12H18ClNO2 B2355520 1-Isopropoxy-1-oxo-3-phenyl-2-propanaminium chloride CAS No. 343962-99-2

1-Isopropoxy-1-oxo-3-phenyl-2-propanaminium chloride

Cat. No.: B2355520
CAS No.: 343962-99-2
M. Wt: 243.73
InChI Key: IZNCNDSZTRKDQH-UHFFFAOYSA-N
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Description

1-Isopropoxy-1-oxo-3-phenyl-2-propanaminium chloride is a chemical compound with the molecular formula C12H18ClNO2 It is known for its unique structure, which includes an isopropoxy group, a phenyl group, and a propanaminium chloride moiety

Preparation Methods

The synthesis of 1-Isopropoxy-1-oxo-3-phenyl-2-propanaminium chloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1-oxo-3-phenyl-2-propanamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Isopropoxy-1-oxo-3-phenyl-2-propanaminium chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium methoxide, and ammonia.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the isopropoxy group and the formation of corresponding alcohols and acids.

Scientific Research Applications

1-Isopropoxy-1-oxo-3-phenyl-2-propanaminium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Isopropoxy-1-oxo-3-phenyl-2-propanaminium chloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Isopropoxy-1-oxo-3-phenyl-2-propanaminium chloride can be compared with other similar compounds, such as:

    1-Isopropoxy-1-oxo-3-phenyl-2-propanamine: This compound lacks the chloride ion and may have different reactivity and applications.

    1-Isopropoxy-1-oxo-3-phenyl-2-propanol: This compound has a hydroxyl group instead of the aminium chloride moiety, leading to different chemical properties and uses.

    1-Isopropoxy-1-oxo-3-phenyl-2-propanoic acid:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1-oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNCNDSZTRKDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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